2-(1-Methylcyclopropyl)cyclopropane-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Methylcyclopropyl)cyclopropane-1-carbaldehyde is a unique organic compound characterized by its cyclopropane rings. The compound’s molecular formula is C₈H₁₂O, and it has a molecular weight of 124.18 g/mol . This compound is notable for its strained ring structure, which imparts unique reactivity and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methylcyclopropyl)cyclopropane-1-carbaldehyde typically involves the reaction of a glycal with a carbene under Simmons-Smith conditions. This method is particularly effective for cyclopropanes with an unsubstituted external methylene group . Another method involves the use of diazoesters for ester-substituted cyclopropanes .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for scale, yield, and purity. The use of advanced catalytic systems and continuous flow reactors could enhance the efficiency of industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(1-Methylcyclopropyl)cyclopropane-1-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form primary alcohols.
Substitution: The cyclopropane rings can undergo substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Conditions often involve the use of strong nucleophiles such as Grignard reagents or organolithium compounds.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Substitution: Various substituted cyclopropane derivatives depending on the nucleophile used.
Scientific Research Applications
2-(1-Methylcyclopropyl)cyclopropane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis due to its strained ring structure and reactivity.
Medicine: Research into its potential as a precursor for pharmaceuticals.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1-Methylcyclopropyl)cyclopropane-1-carbaldehyde involves its reactivity due to the strained cyclopropane rings. These rings can undergo ring-opening reactions, leading to various products depending on the reaction conditions . The aldehyde group also participates in typical carbonyl chemistry, including nucleophilic addition and condensation reactions.
Comparison with Similar Compounds
Similar Compounds
Cyclopropane: The simplest cycloalkane, used as a reference for understanding the reactivity of cyclopropane derivatives.
Cyclobutane: Another small cycloalkane, less strained than cyclopropane but still reactive.
Cyclopentane: A larger cycloalkane with different reactivity due to reduced ring strain.
Uniqueness
2-(1-Methylcyclopropyl)cyclopropane-1-carbaldehyde is unique due to its dual cyclopropane rings, which impart significant ring strain and reactivity. This makes it a valuable compound for studying ring-opening reactions and developing new synthetic methodologies.
Properties
Molecular Formula |
C8H12O |
---|---|
Molecular Weight |
124.18 g/mol |
IUPAC Name |
2-(1-methylcyclopropyl)cyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C8H12O/c1-8(2-3-8)7-4-6(7)5-9/h5-7H,2-4H2,1H3 |
InChI Key |
MKYODHBEYDHEQO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1)C2CC2C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.